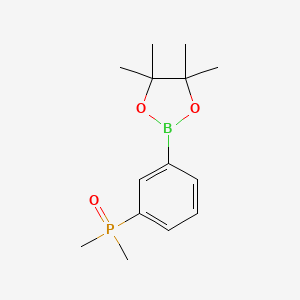

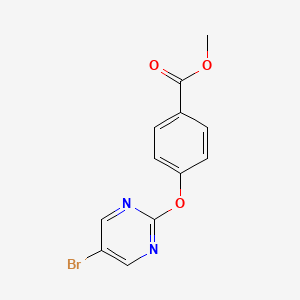

![molecular formula C12H7F3N2O3 B1460133 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid CAS No. 1258269-13-4](/img/structure/B1460133.png)

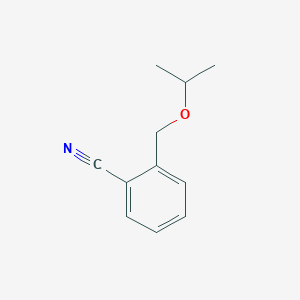

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid

説明

6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, also known as TFP or TFP-6, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFP-6 is a pyrazine derivative that is often used as a building block in the synthesis of various organic compounds. In

科学的研究の応用

Pyrazine derivatives, including 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, are a class of heterocyclic aromatic compounds with a wide range of pharmacological properties. These compounds have been extensively studied for their diverse biological activities, which include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and applications in treating arteriosclerosis among others. Their significant pharmacological effects have driven further research to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).

Pyrazine Derivatives in Food Science

In food science, the control strategies of pyrazine generation from the Maillard reaction (MR) have been emphasized. Pyrazines contribute to baking, roasted, and nutty flavors in food products. The generation of pyrazines from MR can be promoted or suppressed depending on the desired outcome in food processing. This involves the utilization of new reactants, modification of reaction conditions, and adoption of emerging technologies. The strategies summarized are applicable for achieving control over pyrazine content in the food industry, impacting the flavor profile of food products (Yu et al., 2021).

Pyrazine Derivatives in Material Science

In material science, pyrazine derivatives have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show great value for creating novel optoelectronic materials. Their applications related to photo- and electroluminescence in luminescent small molecules and chelate compounds have been highlighted. This involves the synthesis of aryl(hetaryl)substituted quinazolines and pyrimidines with π-extended conjugated systems, which proved significant for materials in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Environmental Impact and Degradation

Pyrazine derivatives also play a role in environmental science, particularly in the degradation of polyfluoroalkyl chemicals. These chemicals, containing perfluoroalkyl moieties, have been widely used in various industrial and commercial applications. The microbial degradation of non-fluorinated functionalities in these compounds can result in the formation of environmentally persistent perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental biodegradability of these compounds is crucial for evaluating their fate, effects, and links to more persistent pollutants (Liu & Avendaño, 2013).

特性

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYZXXMTIHCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

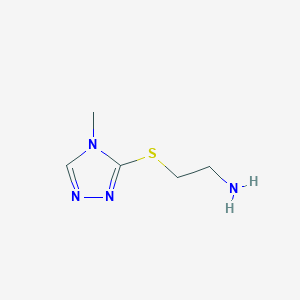

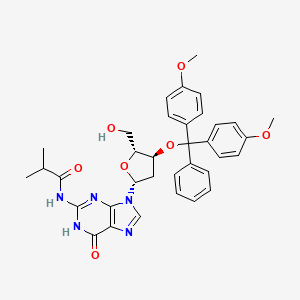

![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

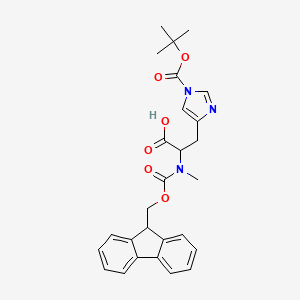

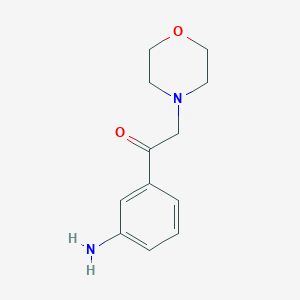

![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

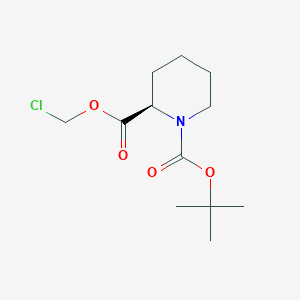

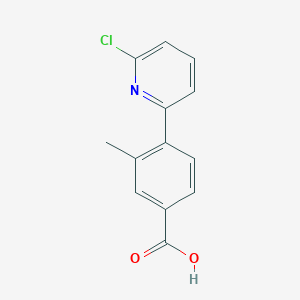

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)

![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)

![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)